N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0885791
InChI: InChI=1S/C18H19BrN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h2-11H,1,12-14H2,(H,20,22)
SMILES: C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C18H19BrN2O3S
Molecular Weight: 423.3 g/mol

N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide

CAS No.:

Cat. No.: VC0885791

Molecular Formula: C18H19BrN2O3S

Molecular Weight: 423.3 g/mol

* For research use only. Not for human or veterinary use.

N-allyl-2-[(4-bromobenzyl)(phenylsulfonyl)amino]acetamide -

Specification

Molecular Formula C18H19BrN2O3S
Molecular Weight 423.3 g/mol
IUPAC Name 2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-prop-2-enylacetamide
Standard InChI InChI=1S/C18H19BrN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h2-11H,1,12-14H2,(H,20,22)
Standard InChI Key SWZDRYREWBOGHJ-UHFFFAOYSA-N
SMILES C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2
Canonical SMILES C=CCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator